Nicotinamide 8-azidoadenine dinucleotide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

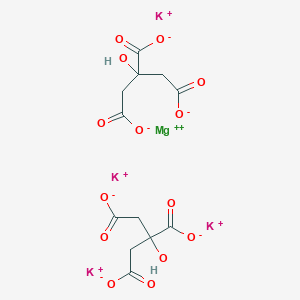

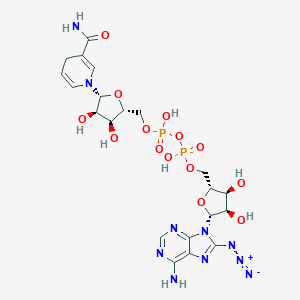

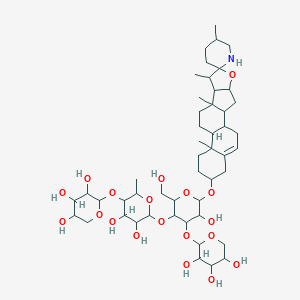

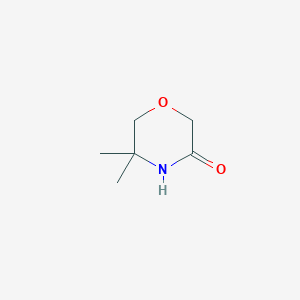

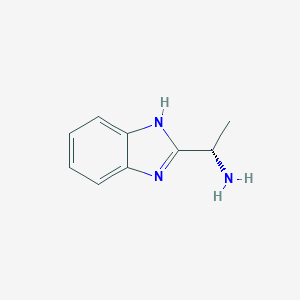

Nicotinamide 8-azidoadenine dinucleotide (NAAD) is a synthetic compound that has gained significant attention in the field of biochemistry and pharmacology due to its potential applications in scientific research. NAAD is a dinucleotide derivative of nicotinamide adenine dinucleotide (NAD), which is involved in various metabolic processes within the cell. The synthesis of NAAD involves the modification of NAD by introducing an azide group at the 8-position of the adenine ring.

Wirkmechanismus

Nicotinamide 8-azidoadenine dinucleotide acts as a competitive inhibitor of DNA ligase by binding to the enzyme's active site. Nicotinamide 8-azidoadenine dinucleotide competes with NAD for binding to the enzyme, thereby preventing the formation of the ligase-adenylate intermediate, which is essential for the ligation of DNA strands. The inhibition of DNA ligase by Nicotinamide 8-azidoadenine dinucleotide results in the accumulation of DNA strand breaks, which can be used to study the role of the enzyme in DNA repair and replication.

Biochemische Und Physiologische Effekte

Nicotinamide 8-azidoadenine dinucleotide has been shown to have various biochemical and physiological effects, including the inhibition of DNA ligase, the induction of DNA damage, and the modulation of cellular metabolism. Nicotinamide 8-azidoadenine dinucleotide has been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways, including the p53 pathway. The induction of DNA damage by Nicotinamide 8-azidoadenine dinucleotide has been used to study the role of DNA damage response pathways in cellular homeostasis and disease.

Vorteile Und Einschränkungen Für Laborexperimente

Nicotinamide 8-azidoadenine dinucleotide has several advantages as a research tool, including its specificity for DNA ligase, its ability to induce DNA damage, and its potential for studying various biological processes. However, Nicotinamide 8-azidoadenine dinucleotide has some limitations, including its instability in solution, its potential toxicity, and its limited availability.

Zukünftige Richtungen

Nicotinamide 8-azidoadenine dinucleotide has several potential future directions in scientific research, including the development of novel Nicotinamide 8-azidoadenine dinucleotide analogs with improved stability and specificity for DNA ligase, the application of Nicotinamide 8-azidoadenine dinucleotide in the study of DNA damage response pathways, and the use of Nicotinamide 8-azidoadenine dinucleotide as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the use of Nicotinamide 8-azidoadenine dinucleotide in conjunction with other research tools, such as CRISPR-Cas9, could provide new insights into the mechanisms of DNA repair and replication.

Synthesemethoden

The synthesis of Nicotinamide 8-azidoadenine dinucleotide involves the modification of NAD by introducing an azide group at the 8-position of the adenine ring. This modification can be achieved through various chemical reactions, including the use of azide reagents and enzymes. One of the commonly used methods for the synthesis of Nicotinamide 8-azidoadenine dinucleotide involves the use of azide-modified nicotinamide adenine dinucleotide (NAD-azide) and adenosine deaminase enzyme. The enzyme catalyzes the deamination of adenosine to inosine, resulting in the formation of Nicotinamide 8-azidoadenine dinucleotide.

Wissenschaftliche Forschungsanwendungen

Nicotinamide 8-azidoadenine dinucleotide has been extensively used in scientific research as a tool for studying various biological processes, including DNA replication, transcription, and repair. Nicotinamide 8-azidoadenine dinucleotide has been shown to be a potent inhibitor of DNA ligase, an enzyme that plays a critical role in DNA repair and replication. The inhibition of DNA ligase by Nicotinamide 8-azidoadenine dinucleotide has been used to study the mechanism of action of the enzyme and its role in DNA repair and replication.

Eigenschaften

CAS-Nummer |

134388-69-5 |

|---|---|

Produktname |

Nicotinamide 8-azidoadenine dinucleotide |

Molekularformel |

C21H28N10O14P2 |

Molekulargewicht |

706.5 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H28N10O14P2/c22-16-11-18(26-7-25-16)31(21(27-11)28-29-24)20-15(35)13(33)10(44-20)6-42-47(39,40)45-46(37,38)41-5-9-12(32)14(34)19(43-9)30-3-1-2-8(4-30)17(23)36/h1,3-4,7,9-10,12-15,19-20,32-35H,2,5-6H2,(H2,23,36)(H,37,38)(H,39,40)(H2,22,25,26)/t9-,10-,12-,13-,14-,15-,19-,20-/m1/s1 |

InChI-Schlüssel |

TVIGBUPFTOPLFH-NAJQWHGHSA-N |

Isomerische SMILES |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)O)O)O)O |

SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)O)O)O)O |

Kanonische SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)O)O)O)O |

Andere CAS-Nummern |

134388-69-5 |

Synonyme |

(A)-8-azido-NAD+ 8-azido-NAD 8-N3-NAD nicotinamide 8-azidoadenine dinucleotide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one](/img/structure/B166827.png)